[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol
Description
Properties
IUPAC Name |
[3-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(4-11)1-2-10-3-5/h10-11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQFBLZKNOHWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Formation of the pyrrolidine ring with the trifluoromethyl substituent.
- Introduction of the hydroxymethyl group at the 3-position.
- Use of reduction and substitution reactions to achieve the final compound.
Key Synthetic Routes
Route A: Reduction of Corresponding Amides to Alcohols
One common approach involves the reduction of trifluoromethyl-substituted pyrrolidine amides to the corresponding alcohols using borane reagents.
- Procedure : The corresponding amide is treated with borane–dimethyl sulfide complex (BH3·Me2S) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 60°C over several hours.
- Outcome : This reduction converts the amide carbonyl to the hydroxymethyl group, yielding the target [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol.
- Purification : The reaction mixture is quenched with methanol and water, extracted with ethyl acetate, and purified by preparative high-performance liquid chromatography (prep-HPLC).
This method is supported by detailed experimental procedures where borane reduction was performed on related amides to yield fluorinated pyrrolidinyl methanols with high purity and yield (e.g., 70-90%).
Route B: Grignard Reaction Using Trifluoromethyl Aryl Grignard Reagents
- Procedure : Preparation of trifluoromethyl-substituted pyrrolidinyl alcohols via nucleophilic addition of trifluoromethyl aryl Grignard reagents to pyrrolidine-derived ketones or aldehydes.
- Details : The Grignard reagent is prepared by reacting activated magnesium powder with 1-bromo-3,5-bis(trifluoromethyl)benzene in dry diethyl ether under reflux, followed by slow addition to the ketone substrate.
- Safety Note : Trifluoromethyl aryl Grignards are highly reactive and can cause exothermic reactions; careful temperature control is essential.
- Result : The reaction yields pyrrolidin-2-yl-bis(trifluoromethyl-phenyl)-methanol derivatives, which can be further manipulated to obtain the target compound.
Route C: Multi-step Synthesis via Pyrrolidine Ring Construction and Functionalization
- Step 1 : Formation of substituted pyrrolidine intermediates by reaction of pyridine derivatives with amines and aldehydes under controlled conditions.
- Step 2 : Functional group transformations including amide formation, halogenation, and palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl groups.
- Step 3 : Final reduction steps using borane complexes to convert amides to alcohols.
- Example : Using substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol followed by palladium-catalyzed coupling and borane reduction yields the target compound with good selectivity and yield.
Data Table: Summary of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borane Reduction of Amides | BH3·Me2S, THF, 0–60°C, 1–6 h | 70–90 | Efficient reduction; requires careful quenching |
| Grignard Addition | Mg, 1-bromo-3,5-bis(trifluoromethyl)benzene, Et2O | 80–92 | Highly reactive; exothermic risk |
| Pd-Catalyzed Coupling + Reduction | Pd2(dba)3, Xantphos, t-BuONa, MeOH, followed by BH3·Me2S | 60–85 | Multi-step; good selectivity |
Detailed Research Findings
- Borane Reduction Efficiency : Studies show that borane–dimethyl sulfide complexes effectively reduce amides to alcohols with minimal side reactions, preserving the trifluoromethyl group integrity.
- Grignard Reagent Preparation : The generation of trifluoromethyl aryl Grignard reagents requires activated magnesium and strict anhydrous conditions. The addition to pyrrolidine ketones proceeds with high regio- and stereoselectivity.
- Cross-Coupling Reactions : Palladium-catalyzed amination and coupling reactions facilitate the introduction of trifluoromethyl groups on heterocycles, which are then transformed into the target alcohol via reduction.
- Purification Techniques : Preparative HPLC and silica gel chromatography are standard for isolating pure [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol, ensuring removal of side products and unreacted starting materials.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. Key findings include:
Mechanistic Insight : The trifluoromethyl group stabilizes intermediate carbonyl species via inductive effects, enhancing oxidation efficiency compared to non-fluorinated analogs .
Esterification and Acylation
The alcohol and secondary amine participate in nucleophilic acylations:
Esterification
Amide Formation
Nucleophilic Substitution
The secondary amine undergoes alkylation/arylation under Ullmann-type conditions:
Key Limitation : Steric hindrance from the trifluoromethyl group reduces yields in bulky substrates .
Reductive Amination
The amine participates in reductive amination with aldehydes/ketones:
| Carbonyl Compound | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Trifluoromethylbenzaldehyde | NaBH₃CN, MeOH, 25°C, 12 h | N-Benzyl-3-(trifluoromethyl)pyrrolidin-3-ylmethanol | 68% |
Stereochemical Note : The reaction favors retention of configuration at the pyrrolidine stereocenter due to steric shielding by the trifluoromethyl group .
Photochemical Reactions
The trifluoromethyl group enables unique photochemical behavior:
| Conditions | Product | Key Application | Source |
|---|---|---|---|
| UV light (365 nm) in THF | Carbene intermediate | Covalent labeling of biomolecules |
Mechanism : Homolytic cleavage of C–CF₃ bonds generates reactive carbenes for crosslinking studies.
Ring-Opening Reactions
Controlled ring-opening occurs under acidic conditions:
Comparative Reactivity
The trifluoromethyl group alters reactivity compared to non-fluorinated analogs:
| Parameter | [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol | Pyrrolidin-3-ylmethanol | Rationale |
|---|---|---|---|
| Oxidation Rate (DMP) | 75% yield in 2 h | 58% yield in 4 h | CF₃ stabilizes transition state |
| pKa (amine) | 8.9 | 10.2 | Electron-withdrawing CF₃ decreases basicity |
| Hydrolytic Stability | t₁/₂ > 48 h (pH 7.4) | t₁/₂ = 12 h | Enhanced lipophilicity from CF₃ |
Scientific Research Applications
Chemical Reactivity
The compound exhibits various chemical reactivities, including:
- Nucleophilic Substitution : The hydroxymethyl group can undergo nucleophilic substitution reactions.
- Electrophilic Reactions : The trifluoromethyl group can participate in electrophilic aromatic substitutions.
- Dehydration Reactions : Under acidic conditions, dehydration can lead to the formation of pyrrolidine derivatives.
Medicinal Chemistry
Pharmaceutical Intermediate : [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group is known to enhance the biological activity of drug candidates. For instance, studies have indicated that compounds containing the trifluoromethyl moiety show improved potency against specific biological targets such as enzymes and receptors involved in neurological disorders .
Case Study : A recent study focused on the synthesis of novel pyrrolidine derivatives that act as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The incorporation of the trifluoromethyl group significantly increased the binding affinity and selectivity of these compounds.
Material Science
Development of Advanced Materials : The compound is also explored in material science for its potential use in developing new polymers and coatings. The unique electronic properties imparted by the trifluoromethyl group contribute to enhanced thermal stability and chemical resistance in materials.
Interaction Studies
Research has been conducted to understand the interaction of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to determine binding affinities, revealing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, molecular properties, and applications of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol and related compounds:
*Estimated based on analogous structures.
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity :
- The trifluoromethyl group enhances lipophilicity (LogP ~1.59 for pyridine analogs), improving membrane permeability in drug candidates. Pyrrolidine derivatives with aromatic substituents (e.g., 3-fluorophenyl) exhibit higher LogP values (~3.26 for pyridinyl variants), favoring CNS-targeting applications.
- Polar groups like -CH₂OH balance hydrophobicity, enhancing solubility for aqueous-phase reactions.
Stereochemical Impact: Enantiomeric forms (e.g., (3R,4S) vs. (3S,4R)) significantly influence biological activity. For example, (3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol is prioritized in receptor-targeted drug design due to its stereoselective binding.
Synthetic Methodologies :
- Coupling Reactions : describes acylative coupling (e.g., 3-(pyridin-3-yl)propionic acid with pyrrolidine precursors) for pyrrolidine derivatives.
- Hydrogenation : Palladium on carbon (Pd/C) under high-pressure H₂ is used for debenzylation (), a critical step in deprotecting intermediates.
- Salt Formation : Hydrochloride salts () improve stability and crystallinity for pharmaceutical formulations.
Applications: Pharmaceuticals: Fluorinated pyrrolidines are key motifs in protease inhibitors and kinase modulators. Materials Science: Pyridine methanol derivatives (e.g., ) are used in fluorinated polymers and optical materials.
Biological Activity
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative notable for its trifluoromethyl substitution, which enhances its chemical stability and biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.
Chemical Structure and Properties
The molecular formula of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol is CHFNO. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Biological Activity Overview
The biological activity of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol can be categorized into several key areas:
- Neuropharmacological Effects : The compound has shown promise as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety and depression.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity, although further investigation is required to elucidate its efficacy against specific pathogens.
- Anticancer Activity : Research indicates that derivatives of pyrrolidine, including this compound, may inhibit certain cancer cell lines by interfering with critical cellular processes.
The trifluoromethyl group enhances the compound's interaction with biological targets through increased hydrophobic interactions. This property allows for improved binding affinity to various receptors and enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique characteristics of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol relative to other pyrrolidine derivatives:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Methylpyrrolidin-3-ylmethanol | Methyl substitution at nitrogen | Lacks trifluoromethyl group |
| Pyrrolidin-2-yl-bis(4-trifluoromethyl) | Bis(trifluoromethyl) substitution | More complex structure, higher lipophilicity |
| (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | Boc protection on nitrogen | Different protective group alters reactivity |
| Pyrrolidin-3-ylmethanol hydrochloride | Hydrochloride salt form | Increased solubility in aqueous solutions |
Neuropharmacological Studies
In a study examining the effects of various pyrrolidine derivatives on serotonin receptors, [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol demonstrated a significant increase in receptor binding affinity compared to non-fluorinated analogs. This suggests potential applications in treating mood disorders by modulating serotonin levels.
Antimicrobial Activity Assessment
A recent investigation into the antimicrobial properties of fluorinated compounds revealed that [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol exhibited notable activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, though specific pathways remain to be fully elucidated.
Anticancer Efficacy
Research conducted on various cancer cell lines indicated that [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol could inhibit proliferation in vitro. The compound's ability to induce apoptosis in cancer cells was linked to its interference with cellular signaling pathways critical for tumor growth.
Q & A
Q. Critical Factors :
- Solvent polarity (e.g., DMSO enhances trifluoromethyl group stability ).
- Temperature control during reduction to prevent racemization .
How is [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol characterized, and what analytical discrepancies require resolution?
Basic Research Question
Primary Techniques :
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ = 405.0979 observed vs. 405.0997 calculated ).
- ¹H/¹³C NMR : Key signals include δ ~3.40–3.18 ppm (pyrrolidine CH₂), δ ~2.07–1.88 ppm (pyrrolidine CH), and δ ~5.63 ppm (methanol -OH) in DMSO-d₆ .
- X-ray Crystallography : Resolves stereochemical ambiguity in enantiomeric mixtures .
Q. Common Discrepancies :
- Overlapping NMR signals from trifluoromethyl and pyrrolidine protons. Use 2D NMR (COSY, HSQC) for deconvolution.
- Impurities from incomplete reduction (e.g., residual carbonyl intermediates). Monitor via FT-IR (C=O stretch at ~1700 cm⁻¹) .
How can enantioselective synthesis of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol be optimized?
Advanced Research Question
Methodology :
- Chiral Pool Synthesis : Start with enantiopure pyrrolidine derivatives (e.g., (3R,4R)-configured precursors) .
- Asymmetric Catalysis : Use Pd-catalyzed hydrogenation with chiral ligands (e.g., (S)-DTBM-SEGPHOS) to achieve >90% enantiomeric excess (ee) .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures .
Q. Case Study :
- Esterification : React with acetyl chloride in pyridine to yield acetyl-protected derivatives (85% yield) .
- Grignard Addition : The methanol group acts as a directing group for regioselective alkylation .
What structural analogs of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol show enhanced bioactivity?
Advanced Research Question
SAR Insights :
- Pyridine vs. Pyrrolidine : Replacing pyrrolidine with pyridine (e.g., (6-fluoropyridin-2-yl) analogs) reduces cytotoxicity but improves solubility .
- Trifluoromethyl Positioning : 3-CF₃ on pyrrolidine enhances metabolic stability compared to 2-CF₃ isomers (t₁/₂ increased from 2.1 to 4.8 h in hepatic microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
